molecular formula C12H14O B167968 1-Phenyl-1-hexyn-3-ol CAS No. 1817-51-2

1-Phenyl-1-hexyn-3-ol

Cat. No.: B167968
CAS No.: 1817-51-2
M. Wt: 174.24 g/mol
InChI Key: HGUIQUVFOYTZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-hexyn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O. It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond. This compound is notable for its unique structure, which combines an aromatic phenyl group with an alkyne and an alcohol functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Phenyl-1-hexyn-3-ol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of phenylacetylene with a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of formaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures.

    Alkyne Addition: Another method involves the addition of phenylacetylene to hexyn-3-ol in the presence of a base, such as sodium amide, to form the desired product.

    Industrial Production: Industrially, the compound can be produced through catalytic processes involving transition metal catalysts, which facilitate the addition of phenylacetylene to propargylic alcohols under high pressure and temperature conditions.

Chemical Reactions Analysis

1-Phenyl-1-hexyn-3-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming alkyl halides.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, leading to the formation of dihaloalkanes or haloalkenes.

Scientific Research Applications

1-Phenyl-1-hexyn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-hexyn-3-ol involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Signal Transduction: It may interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.

    Gene Expression: Research suggests that this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

1-Phenyl-1-hexyn-3-ol can be compared with other similar compounds:

    1-Phenyl-2-propyn-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group and the length of the carbon chain.

    3-Hexyn-1-ol: This compound lacks the phenyl group and has a different arrangement of the triple bond and hydroxyl group.

    5-Methyl-1-hexyn-3-ol: This compound has a methyl group attached to the carbon chain, which alters its chemical properties and reactivity.

Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and chemical behavior.

Properties

IUPAC Name

1-phenylhex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUIQUVFOYTZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342562
Record name 1-Phenyl-1-hexyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-51-2
Record name 1-Phenyl-1-hexyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1-hexyn-3-ol
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-hexyn-3-ol
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1-hexyn-3-ol
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1-hexyn-3-ol
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1-hexyn-3-ol
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1-hexyn-3-ol
Customer
Q & A

Q1: What is the significance of studying the rotation of the phenyl group in 1-phenyl-1-hexyn-3-ol in the solid state?

A1: Understanding the dynamic behavior of molecules in the solid state is crucial for various fields, including pharmaceuticals, materials science, and organic chemistry. In the case of this compound, the rotation of the phenyl group can influence its packing arrangement, which in turn can affect its physical properties, such as melting point, solubility, and even its reactivity in solid-state reactions. This study [] employed advanced NMR techniques to quantify the energy barrier associated with this rotation, providing valuable insights into the molecule's solid-state dynamics.

Q2: How does the study utilize 13C CP/MAS NMR to determine the activation energy for phenyl group rotation?

A2: The researchers employed a combination of 13C CP/MAS NMR techniques, including T1ρ measurements, lineshape analysis, and 2D exchange spectroscopy (EXSY) to study the phenyl group rotation in this compound []. These techniques are particularly well-suited for studying molecular motions in solids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.